molecular formula C5H12ClNO2 B2872891 (2R)-2-(Methylamino)butanoic acid;hydrochloride CAS No. 2377004-22-1

(2R)-2-(Methylamino)butanoic acid;hydrochloride

Cat. No.: B2872891
CAS No.: 2377004-22-1
M. Wt: 153.61
InChI Key: UXBBODLDNLSOTM-PGMHMLKASA-N
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Description

(2R)-2-(Methylamino)butanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Methylamino)butanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-2-aminobutanoic acid.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The resulting (2R)-2-(Methylamino)butanoic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2R)-2-(Methylamino)butanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(Methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Methylamino)butanoic acid;hydrochloride: The enantiomer of the compound with different stereochemistry.

    (2R)-2-(Ethylamino)butanoic acid;hydrochloride: A similar compound with an ethyl group instead of a methyl group.

    (2R)-2-(Methylamino)pentanoic acid;hydrochloride: A homologous compound with an additional carbon in the chain.

Uniqueness

(2R)-2-(Methylamino)butanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and interactions compared to its analogs. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBODLDNLSOTM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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